what is Hippuryl-His-Leu acetate salt used for in research
what is Hippuryl-His-Leu acetate salt used for in research
An In-Depth Technical Guide to the Research Applications of Hippuryl-His-Leu Acetate Salt
For researchers, scientists, and drug development professionals, understanding the tools of the trade is paramount. Hippuryl-L-Histidyl-L-Leucine (HHL) acetate salt is a synthetic tripeptide that serves as a cornerstone substrate in the study of the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.[1][2] This guide provides an in-depth exploration of HHL's primary application: the measurement of Angiotensin-Converting Enzyme (ACE) activity and the high-throughput screening of its inhibitors.
The Central Role of Hippuryl-His-Leu in ACE Research
The Angiotensin-Converting Enzyme (ACE) is a key metalloprotease in the RAS pathway. It facilitates the conversion of the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[2] Consequently, ACE has become a major therapeutic target for managing hypertension and other cardiovascular diseases.[]
Hippuryl-His-Leu is a synthetic substrate specifically designed to mimic the C-terminal portion of angiotensin I, making it an ideal tool for in vitro studies of ACE activity.[4] The utility of HHL lies in the straightforward and quantifiable nature of its enzymatic cleavage by ACE.
The Biochemical Reaction
ACE catalyzes the hydrolysis of the peptide bond between the histidine and leucine residues of HHL. This reaction yields two products: hippuric acid (HA) and the dipeptide L-Histidyl-L-Leucine (His-Leu).[1][5]
The rate of formation of either of these products is directly proportional to the enzymatic activity of ACE, providing a reliable method for its quantification.[6]
Methodologies for Quantifying ACE Activity with HHL
Several robust methods have been developed to quantify the products of the HHL-ACE reaction. The choice of method often depends on the required sensitivity, throughput, and available instrumentation.
Spectrophotometric Assays: The Workhorse Method
The most widely used method for determining ACE activity with HHL is spectrophotometry, based on the original assay developed by Cushman and Cheung.[1][2] This method relies on the distinct ultraviolet (UV) absorbance of hippuric acid.
Principle: Hippuric acid has a characteristic absorption maximum at 228 nm.[1][6] By measuring the increase in absorbance at this wavelength over time, one can determine the rate of the ACE-catalyzed reaction.
Experimental Protocol: Spectrophotometric ACE Inhibition Assay (96-well format)
This protocol is designed for screening potential ACE inhibitors.
1. Reagent Preparation:
- Assay Buffer: 100 mM Sodium Borate buffer containing 300 mM NaCl, pH 8.3. To prepare 100 mL, dissolve 3.81 g of sodium borate decahydrate and 1.75 g of NaCl in ~90 mL of deionized water. Adjust the pH to 8.3 with 1 M HCl and bring the final volume to 100 mL.[1]
- Substrate Solution (5 mM HHL): Dissolve 21.47 mg of Hippuryl-His-Leu in 10 mL of Assay Buffer. This should be prepared fresh for each experiment.[1][7]
- ACE Solution (100 mU/mL): Reconstitute lyophilized rabbit lung ACE in Assay Buffer to a stock concentration of 1 U/mL. Just before the experiment, dilute the stock to a working concentration of 100 mU/mL with Assay Buffer. Keep the enzyme on ice.[1]
- Test Inhibitor Solutions: Dissolve test compounds in a suitable solvent (e.g., deionized water, DMSO). Prepare serial dilutions in the Assay Buffer. Ensure the final solvent concentration in the assay does not exceed 1%.[1]
- Positive Control (Captopril): Prepare a stock solution of Captopril (a known ACE inhibitor) in deionized water. Perform serial dilutions in Assay Buffer to generate a dose-response curve (e.g., 1 nM to 1 µM).[1][8]
- Termination Solution: 1 M Hydrochloric Acid (HCl).
2. Assay Plate Setup (UV-transparent 96-well plate):
- Blank: 150 µL Assay Buffer + 50 µL Substrate Solution (No enzyme).
- Control (100% ACE activity): 100 µL Assay Buffer + 50 µL ACE Solution.
- Test Inhibitor: 100 µL of Test Inhibitor dilution + 50 µL ACE Solution.
- Positive Control: 100 µL of Captopril dilution + 50 µL ACE Solution.
3. Procedure:
- Add the Assay Buffer, Test Inhibitor, and Positive Control solutions to the designated wells.
- Add 50 µL of the ACE working solution to all wells except the Blank.
- Pre-incubate the plate at 37°C for 10 minutes.[1][9]
- Initiate the reaction by adding 50 µL of the HHL Substrate Solution to all wells.
- Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.[1][8]
- Stop the reaction by adding 50 µL of 1 M HCl to each well.[1]
- Read the absorbance of each well at 228 nm using a microplate reader.
4. Data Analysis:
- Correct the absorbance readings by subtracting the absorbance of the Blank from all other readings.
- Calculate the percentage of ACE inhibition for each test compound concentration using the following formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100
- Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce ACE activity by 50%).
High-Performance Liquid Chromatography (HPLC): For Enhanced Specificity
While spectrophotometry is convenient, it can be susceptible to interference from other substances in the sample that absorb at 228 nm. HPLC offers a more sensitive and specific method for quantifying hippuric acid by physically separating it from the unreacted HHL and other sample components before detection.[4][10]
Principle: A reverse-phase HPLC system is used to separate hippuric acid from HHL. The amount of hippuric acid is then quantified by a UV detector.[10] This method is particularly valuable when working with complex biological samples or when precise kinetic parameters are required.[10][11]
Workflow Overview:
-
The ACE/HHL reaction is performed as described in the spectrophotometric protocol.
-
The reaction is terminated (e.g., with HCl).
-
In some protocols, an ethyl acetate extraction is performed to isolate the hippuric acid.[10][12]
-
The sample (or extracted hippuric acid) is injected into an HPLC system.
-
Separation is typically achieved on a C18 or phenyl column.[10]
-
The hippuric acid peak is identified by its retention time compared to a standard, and the area under the peak is used for quantification.
Fluorometric and Colorimetric Assays
Alternative methods have been developed to enhance sensitivity or to shift the detection wavelength away from the UV range.
-
Fluorometric Detection: This approach quantifies the other reaction product, His-Leu. The dipeptide can be reacted with fluorogenic reagents like o-phthalaldehyde (OPA) or fluorescamine to produce a fluorescent adduct that can be measured.[13][14]
-
Colorimetric Detection: The hippuric acid product can be derivatized to produce a colored compound. For instance, reacting hippuric acid with benzene sulfonyl chloride and pyridine generates a yellow color that can be measured at 410 nm.[15][16] This avoids potential UV interference from test compounds.
Visualizing the Workflow
The following diagrams illustrate the core biochemical reaction and the inhibitor screening process.
Caption: Enzymatic cleavage of HHL by ACE.
Caption: ACE inhibitor screening workflow using HHL.
Data Interpretation and Key Parameters
The primary output of an inhibitor screening assay is the IC₅₀ value . This value is crucial for ranking the potency of different compounds and for guiding structure-activity relationship (SAR) studies in drug development.
Beyond inhibitor screening, HHL is also used to determine the fundamental kinetic parameters of the ACE enzyme.
| Parameter | Description | Significance in Research | Typical Values (Porcine Lung ACE) |
| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. It reflects the affinity of the enzyme for the substrate. | A lower Kₘ indicates a higher affinity. It is essential for understanding enzyme-substrate interactions and for designing competitive inhibitors. | ~1.34 mM (HPLC method)[10], ~30.8 µM (Colorimetric method)[16] |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Represents the catalytic efficiency of the enzyme. It is used in conjunction with Kₘ to characterize enzyme performance. | ~1.3 x 10⁻⁶ mol/min[16] |
| IC₅₀ (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor that reduces the enzyme activity by 50%. | The standard measure of an inhibitor's potency. Used to compare and select lead compounds in drug discovery. | Captopril: ~1.1 nM[16], Lisinopril: ~2.5 nM[16] |
Note: Kinetic values can vary depending on the enzyme source, assay conditions, and detection method.
Conclusion and Future Perspectives
Hippuryl-His-Leu acetate salt remains an indispensable tool in cardiovascular research and drug discovery. Its use in well-established, reliable, and adaptable assays allows for the efficient measurement of ACE activity and the high-throughput screening of potential inhibitors.[1][15] While newer fluorogenic and chemiluminescent substrates have been developed, the HHL-based spectrophotometric and HPLC assays continue to be the gold standard due to their robustness, low cost, and extensive validation in the scientific literature. The continued application of this simple tripeptide will undoubtedly contribute to the discovery of the next generation of ACE inhibitors, offering new therapeutic avenues for hypertension and related diseases.
References
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Li, G., Liu, F., Shi, J., & Le, G. (2005). Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 219-224. Retrieved from [Link]
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Balasuriya, N., & Rupasinghe, H. P. (2009). Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors. Analytical Biochemistry, 394(2), 288-290. Retrieved from [Link]
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ResearchGate. (n.d.). Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides | Request PDF. Retrieved from [Link]
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Verdú, S., Mora, L., Toldrá, F., & Sentandreu, M. Á. (2013). Assessment of the spectrophotometric method for determination of angiotensin-converting-enzyme activity: influence of the inhibition type. Journal of Agricultural and Food Chemistry, 61(37), 8879-8884. Retrieved from [Link]
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Shapiro, R., & Riordan, J. F. (1984). Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue. The American Journal of Physiology, 247(4 Pt 2), H591-H597. Retrieved from [Link]
- Google Patents. (n.d.). US4292404A - Method for determining the activity of the angiotensin-converting enzyme.
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ProQuest. (n.d.). Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. Retrieved from [Link]
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ResearchGate. (n.d.). HHL (Hippuryl-L-Histidyl-L-Leucine), is cleaved by ACE into Hippuric acid, which can be quantified (HPLC). Retrieved from [Link]
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ETFLIN. (n.d.). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). Retrieved from [Link]
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PubMed. (n.d.). Hippuryl-L-histidyl-L-leucine, a substrate for angiotensin converting enzyme. Retrieved from [Link]
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Journal of Food and Drug Analysis. (2015). Angiotensin-converting enzyme (ACE) inhibitory potential of standardized Mucuna pruriens seed extract. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Assays for Angiotensin Converting Enzyme Inhibitory Activity. Retrieved from [Link]
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PubChem. (n.d.). hippuryl-L-histidyl-L-leucine. Retrieved from [Link]
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